molecular formula C12H9N3OS B8454432 2-Amino-4-(2-furyl)-5-(4-pyridyl)thiazole

2-Amino-4-(2-furyl)-5-(4-pyridyl)thiazole

Cat. No. B8454432
M. Wt: 243.29 g/mol
InChI Key: WRNWGFFXJPMTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-furyl)-5-(4-pyridyl)thiazole is a useful research compound. Its molecular formula is C12H9N3OS and its molecular weight is 243.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(2-furyl)-5-(4-pyridyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(2-furyl)-5-(4-pyridyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-(2-furyl)-5-(4-pyridyl)thiazole

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

4-(furan-2-yl)-5-pyridin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H9N3OS/c13-12-15-10(9-2-1-7-16-9)11(17-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15)

InChI Key

WRNWGFFXJPMTRK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1-(2-furyl)-2-(4-pyridyl)ethanone hydrobromide (7.59 g, 21.9 mmol) was suspended in ethanol (110 mL), and triethylamine (3.35 mL, 24.1 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. Thiourea (1.83 g, 24.1 mmol) was added to the reaction mixture, followed by stirring under heating and reflux for 30 minutes. The reaction mixture was allowed to cool down to room temperature, and then a saturated aqueous solution of sodium hydrogencarbonate was added thereto, followed by extraction with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (chloroform:methanol=10:1) to afford the entitled Compound a (5.10 g, 96%) as pale yellow crystals.
Name
2-Bromo-1-(2-furyl)-2-(4-pyridyl)ethanone hydrobromide
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Five

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